molecular formula C15H24N2O2S B2761208 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea CAS No. 2097914-86-6

1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea

货号: B2761208
CAS 编号: 2097914-86-6
分子量: 296.43
InChI 键: OYNBBFHPYANQPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is a synthetic urea derivative featuring a cyclohexyl group and a hydroxypropyl side chain substituted with a thiophen-3-ylmethyl moiety. Urea-based compounds are historically significant in medicinal chemistry due to their diverse biological activities, including anticancer, enzyme inhibitory, and analgesic properties . This compound’s design appears to balance structural elements from classical nitrosourea chemotherapeutics (e.g., CCNU, BCNU) with modern pharmacophore modifications to mitigate toxicity .

属性

IUPAC Name

1-cyclohexyl-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-15(19,9-12-7-8-20-10-12)11-16-14(18)17-13-5-3-2-4-6-13/h7-8,10,13,19H,2-6,9,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNBBFHPYANQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)NC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea typically involves the following steps:

    Formation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophen-3-ylmethanol with an appropriate epoxide under basic conditions to form the hydroxypropyl intermediate.

    Urea Formation: The hydroxypropyl intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity.

化学反应分析

Types of Reactions: 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Electrophiles like bromine in acetic acid for bromination of the thiophenyl ring.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclohexylamine derivative.

    Substitution: Brominated thiophenyl derivatives.

科学研究应用

1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

作用机制

The mechanism by which 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation and cell proliferation.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea with related compounds:

Compound Key Functional Groups Structural Highlights
Target Compound Urea, cyclohexyl, hydroxypropyl, thiophene Combines lipophilic cyclohexyl with polar hydroxy and heteroaromatic thiophene groups
CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) Nitrosourea, cyclohexyl, chloroethyl Nitroso group enables alkylating activity; high CNS penetration due to lipophilicity
BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) Nitrosourea, bis-chloroethyl Bifunctional alkylating agent; delayed hematopoietic toxicity
Tetrahydrobenzo[b]thiophene-urea derivatives () Urea, tetrahydrobenzo[b]thiophene, cyano/benzoyl Thiophene fused with cyclohexane; cyano/benzoyl groups modulate electronic properties
Pharmacokinetic and Toxicity Profile

Target Compound :

  • Lipophilicity : The cyclohexyl and thiophene groups likely enhance BBB penetration, analogous to CCNU’s cerebrospinal fluid (CSF) distribution .
  • Metabolism : The hydroxy group may facilitate Phase II conjugation (e.g., glucuronidation), reducing oxidative stress compared to nitrosoureas.
  • Toxicity : Absence of nitroso groups could lower risks of myelosuppression and hepatic/renal damage seen in CCNU/BCNU .

Nitrosoureas (CCNU, BCNU) :

  • Half-life : Rapid degradation in plasma (initial t₁/₂ ~5 min; secondary phase ~1 hr) .
  • Toxicity : Dose-limiting hematopoietic suppression (delayed onset), hepatic/renal dysfunction .
  • Biotransformation : Generates reactive isocyanates and hydroxydiazoalkanes, contributing to toxicity .

Thiophene-Urea Derivatives () :

  • Activity : Tetrahydrobenzo[b]thiophene cores may target enzymes like cyclooxygenase or kinases, but specific data are lacking.
  • Stability: Cyano/benzoyl substituents could improve metabolic resistance compared to aliphatic hydroxy groups.

生物活性

1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula C15H24N2O2SC_{15}H_{24}N_{2}O_{2}S and a molecular weight of 296.43 g/mol. It is characterized by a cyclohexyl group and a thiophenyl moiety, which contribute to its unique biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The following mechanisms have been noted:

  • DNA Intercalation : Like other urea derivatives, this compound may intercalate with DNA, disrupting replication and transcription processes .
  • Inhibition of Kinases : Studies have shown that urea derivatives can inhibit various kinases involved in cell proliferation, such as Aurora-A kinase, leading to reduced tumor growth .

Table 1: Biological Activities of Related Urea Compounds

Compound NameIC50 (µM)TargetEffect
1-Cyclohexyl-3-{2-hydroxy-2-(thiophen-3-yl)methyl}ureaTBDTBDTBD
Urea Derivative A (e.g., Proflavine Urea)0.44HCT116 Cancer Cell LineCytostatic Activity
Urea Derivative B0.23NCI-H522 Cancer Cell LineCytotoxicity
Urea Derivative C0.35Various Cancer Cell LinesAntiproliferative

Note: TBD = To Be Determined; further studies are required to establish specific IC50 values for the compound .

Study 1: Anticancer Potential

In a recent study evaluating various urea derivatives against the NCI-60 human cancer cell lines, compounds structurally related to this compound demonstrated promising cytotoxic effects. The study reported GI50 values (the concentration required to inhibit cell growth by 50%) that suggest significant antiproliferative activity against leukemia and colon cancer cell lines .

Study 2: Inhibition of Kinases

Another research effort focused on the inhibition of Aurora-A kinase by novel urea derivatives. The results indicated that certain derivatives exhibited IC50 values as low as 25 nM, showcasing their potential as therapeutic agents in cancer treatment . This suggests that 1-Cyclohexyl-3-{2-hydroxy-2-(thiophen-3-yl)methyl}urea may similarly affect kinase activity.

Therapeutic Applications

1-Cyclohexyl-3-{2-hydroxy-2-(thiophen-3-yl)methyl}urea is being explored for various therapeutic applications:

  • Cancer Therapy : Due to its potential anticancer activity, it may serve as a lead compound for developing new anticancer drugs.
  • Anti-inflammatory Agents : The structural features suggest possible anti-inflammatory properties, warranting further investigation into its use in treating inflammatory diseases.

常见问题

Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea, and how can purity be ensured?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the hydroxypropyl-thiophene intermediate via Friedel-Crafts alkylation or nucleophilic substitution.
  • Step 2 : Introduction of the urea linkage by reacting the intermediate with cyclohexyl isocyanate under controlled conditions (e.g., anhydrous solvent, 0–5°C).
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase). Characterization by 1H^1H-NMR and FT-IR ensures structural fidelity .

Q. How can the stereochemistry and regioselectivity of the compound be confirmed experimentally?

  • Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., Chiralpak IA).
  • X-ray Crystallography : Determines absolute configuration if single crystals are obtainable.
  • NOESY NMR : Identifies spatial proximity of protons (e.g., hydroxypropyl vs. thiophene groups) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors.
  • Cellular Uptake : Radiolabel the compound (e.g., 14C^{14}C-urea) and quantify accumulation in cell lysates via scintillation counting.
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene substitution or cyclohexyl replacement) affect pharmacological activity?

  • SAR Strategy : Synthesize analogs with:
    • Thiophene replacements (e.g., furan, phenyl) to assess π-π stacking effects.
    • Cyclohexyl variants (e.g., cyclopentyl, adamantyl) to study steric and lipophilic contributions.
  • Activity Correlation : Compare IC50_{50} values in enzyme assays and molecular docking scores (AutoDock Vina) to identify critical binding interactions .

Q. How can contradictory data between computational predictions and experimental results be resolved?

  • Case Example : If docking suggests strong binding to a kinase but in vitro assays show weak inhibition:
    • Orthogonal Assays : Validate using surface plasmon resonance (SPR) to measure binding kinetics.
    • Solvent Accessibility : Perform molecular dynamics (MD) simulations (GROMACS) to assess protein conformational changes.
    • Metabolite Interference : Test for compound degradation via LC-MS/MS .

Q. What experimental designs are recommended for studying metabolic stability and degradation pathways?

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to fragment unknown peaks.
  • Degradation Kinetics : Apply Arrhenius plots to predict shelf-life under varying temperatures .

Q. How can mechanistic studies elucidate the compound’s interaction with membrane-bound receptors?

  • SPR or ITC : Measure binding affinity and thermodynamics for GPCRs or ion channels.
  • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution (if protein yield is sufficient).
  • Mutagenesis : Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final coupling step of synthesis?

  • Catalyst Screening : Test Pd(II)/Cu(I) systems for urea bond formation.
  • Protection/Deprotection : Temporarily protect the hydroxy group (e.g., TBS ether) to prevent side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 80°C, 30 min) .

Q. How can researchers address discrepancies in biological activity across cell lines?

  • Transcriptomic Profiling : Use RNA-seq to compare target receptor expression levels (e.g., EGFR in A549 vs. HCT-116).
  • Membrane Permeability : Measure logP values (shake-flask method) and correlate with cellular uptake data.
  • Off-Target Screening : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended interactions .

Q. What computational tools integrate best with experimental data for reaction optimization?

  • ICReDD Workflow : Combine quantum mechanical calculations (Gaussian 09) with machine learning (Python/scikit-learn) to predict optimal reaction conditions .
  • Cheminformatics : Use RDKit to generate synthetic accessibility scores and prioritize feasible routes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。